Ethyl 3-(3-phenoxyphenyl)propanoate
Description
Structure
3D Structure
Properties
CAS No. |
52888-69-4 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
ethyl 3-(3-phenoxyphenyl)propanoate |
InChI |
InChI=1S/C17H18O3/c1-2-19-17(18)12-11-14-7-6-10-16(13-14)20-15-8-4-3-5-9-15/h3-10,13H,2,11-12H2,1H3 |
InChI Key |
QXGXEAXQTZMEEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations of Ethyl 3 3 Phenoxyphenyl Propanoate
Established Synthetic Routes for Ethyl 3-(3-phenoxyphenyl)propanoate
Traditional methods for synthesizing esters like this compound typically rely on well-established reactions such as Fischer esterification of the corresponding carboxylic acid and various carbon-carbon bond-forming strategies to construct the propanoate backbone.
The most direct route to this compound is the esterification of 3-(3-phenoxyphenyl)propanoic acid with ethanol (B145695). The Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, is a common method.
Optimization of this reaction is crucial to maximize the yield of the desired ester. Key parameters that are often adjusted include the reaction temperature, the molar ratio of the reactants, and the choice and concentration of the catalyst. Since esterification is a reversible reaction, strategies to drive the equilibrium towards the product are often employed. This can be achieved by using an excess of one of the reactants, typically the more economical ethanol, or by removing the water formed during the reaction, for instance, through azeotropic distillation with a suitable solvent like toluene.
While direct synthesis data for this compound is not extensively published, the synthesis of the closely related Ethyl (3-phenoxyphenyl)acetate is achieved by refluxing (3-phenoxyphenyl)acetic acid with ethanol and a catalytic amount of concentrated sulfuric acid for an extended period. A similar approach is highly applicable for the target propanoate.
Table 1: Typical Reaction Conditions for Fischer Esterification of Arylalkanoic Acids
| Parameter | Condition | Purpose |
|---|---|---|
| Carboxylic Acid | 3-(3-phenoxyphenyl)propanoic acid | Starting material |
| Alcohol | Ethanol (often in excess) | Reactant and solvent |
| Catalyst | Concentrated H₂SO₄, HCl, or solid acid catalysts | To protonate the carbonyl oxygen and increase electrophilicity |
| Temperature | Reflux | To increase the reaction rate |
| Reaction Time | Several hours to days | To reach equilibrium or completion |
| Water Removal | Azeotropic distillation (e.g., with toluene) or use of a dehydrating agent | To shift the equilibrium towards the ester product |
The construction of the 3-(3-phenoxyphenyl)propanoate carbon skeleton can be achieved through various carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful tools for this purpose. masterorganicchemistry.comnih.gov
The Heck reaction can be envisioned to couple a 3-phenoxyphenyl halide (e.g., 3-phenoxy-1-bromobenzene) with an acrylate (B77674) ester (e.g., ethyl acrylate). This reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. nih.gov
The Suzuki coupling offers an alternative route, where a 3-phenoxyphenylboronic acid or its ester is coupled with a suitable three-carbon synthon containing a leaving group. For instance, coupling 3-phenoxyphenylboronic acid with ethyl 3-bromopropanoate (B1231587) in the presence of a palladium catalyst and a base would yield the target molecule. The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups.
The primary precursor for the esterification route is 3-(3-phenoxyphenyl)propanoic acid. The synthesis of this acid is a key step. While specific literature for the 3-isomer is scarce, methods for the synthesis of the related 2-(3-phenoxyphenyl)propionic acid are well-documented and provide insight into potential synthetic strategies. google.comgoogle.com One common approach involves the alkylation of a (3-phenoxyphenyl)acetonitrile derivative, followed by hydrolysis of the nitrile to the carboxylic acid. google.com
For example, a plausible synthesis of 3-(3-phenoxyphenyl)propanoic acid could involve the reaction of 3-phenoxybenzyl halide with a malonic ester, followed by hydrolysis and decarboxylation.
Purification of the precursor acid and the final ester product is typically achieved through standard laboratory techniques. Recrystallization is often effective for solid compounds, while column chromatography on silica (B1680970) gel is a versatile method for purifying liquid products from reaction byproducts and unreacted starting materials. The purity of the compounds is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Novel and Sustainable Approaches in the Synthesis of Substituted Phenoxyphenyl Propanoates
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry.
Research into novel catalytic systems aims to improve the efficiency, selectivity, and sustainability of the synthesis of compounds like this compound. For esterification, solid acid catalysts are gaining prominence as they are often more environmentally benign, easier to handle, and can be recycled and reused. Examples include ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported metal oxides.
In the realm of carbon-carbon bond formation, significant advances have been made in palladium catalysis. The development of highly active and stable palladium catalysts, often employing sophisticated phosphine or N-heterocyclic carbene (NHC) ligands, allows for lower catalyst loadings and milder reaction conditions. Mechanistic investigations into these catalytic cycles, particularly the oxidative addition, transmetalation, and reductive elimination steps in Suzuki and Heck couplings, continue to provide a deeper understanding that guides the development of more efficient catalysts. masterorganicchemistry.comnih.gov For instance, mechanistic studies on Heck-type reactions have elucidated the factors controlling regioselectivity and stereoselectivity, which is crucial for complex molecule synthesis.
The principles of green chemistry are increasingly being applied to the synthesis of esters. This includes the use of safer solvents, the development of catalytic rather than stoichiometric reagents, and the improvement of atom economy.
For the esterification of 3-(3-phenoxyphenyl)propanoic acid, the use of greener solvents such as ionic liquids or supercritical fluids is being explored as alternatives to traditional volatile organic compounds. Furthermore, enzyme-catalyzed esterification using lipases offers a highly selective and environmentally friendly alternative to acid catalysis, often proceeding under mild conditions with minimal byproduct formation.
In the context of precursor synthesis, catalytic C-H activation is an emerging area that holds great promise for a more atom-economical approach to forming the C-C bond between the phenyl ring and the propanoate side chain, avoiding the need for pre-functionalized starting materials like halides or organometallics.
Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis |
|---|---|
| Prevention | Designing synthetic routes with fewer steps and higher yields to minimize waste. |
| Atom Economy | Utilizing reactions like C-H activation or addition reactions that incorporate a higher percentage of the starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like strong acids with solid acid catalysts or enzymes. |
| Designing Safer Chemicals | (Not directly applicable to the synthesis itself, but to the final product's properties). |
| Safer Solvents and Auxiliaries | Using water, ionic liquids, or supercritical CO₂ as reaction media instead of volatile organic solvents. |
| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure, potentially using microwave or ultrasonic irradiation to reduce energy consumption. |
| Use of Renewable Feedstocks | (Applicable if precursors can be derived from biomass). |
| Reduce Derivatives | Avoiding the use of protecting groups to shorten synthetic sequences. |
| Catalysis | Employing highly efficient and recyclable catalysts (e.g., solid acids, enzymes, advanced palladium catalysts) to reduce waste and energy use. |
| Design for Degradation | (Not directly applicable to the synthesis itself, but to the final product's lifecycle). |
| Real-time analysis for Pollution Prevention | Using in-situ monitoring techniques (e.g., FTIR, Raman) to control reactions and prevent runaway conditions or byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. |
Derivatization and Functionalization Strategies for this compound
The molecular architecture of this compound offers three primary sites for chemical modification: the ester functionality, the bis-aromatic phenoxyphenyl core, and the propanoate side chain. Each site can be targeted with specific reagents and conditions to yield a diverse array of derivatives.
The ester group is a key functional handle for derivatization, primarily through hydrolysis and transesterification reactions.
Hydrolysis: The ester linkage in this compound can be cleaved to yield its corresponding carboxylic acid, 3-(3-phenoxyphenyl)propanoic acid, and ethanol. This transformation can be achieved under either acidic or alkaline conditions. chemguide.co.uk
Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester with a dilute mineral acid, such as hydrochloric or sulfuric acid, in an excess of water. chemguide.co.uk To drive the equilibrium towards the products, a large volume of dilute acid is often used. chemguide.co.uk
Alkaline Hydrolysis (Saponification): A more common and generally irreversible method involves heating the ester under reflux with a dilute alkali, like sodium hydroxide (B78521) solution. chemguide.co.uk This reaction produces the sodium salt of the carboxylic acid (sodium 3-(3-phenoxyphenyl)propanoate) and ethanol. chemguide.co.uk The free carboxylic acid can then be liberated by acidifying the reaction mixture after the alcohol has been removed, typically by distillation. chemguide.co.uk Saponification is often preferred due to its irreversibility and the ease of separating the products. chemguide.co.uk
The hydrolysis of a structurally related herbicide, fenoxaprop-p-ethyl, which also contains an ether-linked phenyl group and a propionate (B1217596) ester, has been studied in detail. Its degradation is highly dependent on pH, following first-order kinetics. While stable in neutral media, its breakdown accelerates in either acidic or basic conditions, forming the corresponding carboxylic acid in basic solutions. researchgate.net
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol (B129727) would yield Mthis compound and ethanol. The reaction is an equilibrium process, and to favor the formation of the desired product, a large excess of the new alcohol is typically employed, or the displaced ethanol is removed from the reaction mixture. libretexts.org
Enzymatic methods, using lipases, are also employed for both hydrolysis and transesterification, often offering high selectivity. researchgate.net
Table 1: Hydrolytic and Transesterification Reactions
The two phenyl rings of the phenoxyphenyl moiety are susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for functionalizing arenes. nih.gov The position of the incoming electrophile is directed by the existing substituents: the ether oxygen and the alkyl side chain.
The ether oxygen is a strong activating group and an ortho, para-director. The 3-propoxy group on the first ring is also an activating ortho, para-director, although its influence is weaker. The phenoxy group on the other ring is also an ortho, para-director. These directing effects mean that substitutions are likely to occur at positions ortho and para to the ether linkage.
Common aromatic functionalization reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a bromine or chlorine source in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst. These reactions might be complicated by the presence of the ester group.
Late-stage functionalization (LSF) strategies aim to introduce these groups under mild conditions that are tolerant of other functional groups present in the molecule. nih.govacs.org
Table 2: Potential Aromatic Functionalization Reactions
The propanoate chain offers several avenues for chemical modification, primarily centered around the ester carbonyl group and the adjacent α-carbon.
Reduction to an Alcohol: The ester can be reduced to a primary alcohol, 3-(3-phenoxyphenyl)propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.org A milder reagent, diisobutylaluminum hydride (DIBALH), can be used under controlled, low-temperature conditions (-78 °C) to achieve partial reduction to the corresponding aldehyde, 3-(3-phenoxyphenyl)propanal. libretexts.org
Reaction with Grignard Reagents: Treatment of the ester with two or more equivalents of a Grignard reagent (R-MgX) leads to the formation of a tertiary alcohol. The reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the Grignard reagent. libretexts.org
α-Alkylation: The α-carbon of the propanoate chain (the carbon adjacent to the carbonyl group) can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then act as a nucleophile, reacting with alkyl halides to introduce a substituent at the α-position. This allows for the synthesis of a variety of α-substituted derivatives. chemprob.org
Table 3: Transformations of the Propanoate Chain
Iii. Advanced Spectroscopic and Structural Characterization Techniques for Ethyl 3 3 Phenoxyphenyl Propanoate
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Configurational Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules in solution. By applying a strong magnetic field and observing the absorption of radiofrequency waves by atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
For Ethyl 3-(3-phenoxyphenyl)propanoate, ¹H and ¹³C NMR spectroscopy are fundamental in confirming the molecular skeleton. The ¹H NMR spectrum would reveal distinct signals for the aromatic protons of the two phenyl rings, the methylene (B1212753) protons of the propanoate chain, and the ethyl group protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and anisotropic effects of the neighboring phenoxy and ester functional groups.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning these proton and carbon signals by identifying spin-spin coupling networks and direct C-H attachments.
Furthermore, Nuclear Overhauser Effect (NOE) based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations between protons that are in close proximity. This is crucial for determining the preferred conformation of the molecule in solution, particularly the rotational orientation around the C-O-C ether linkage and the C-C single bonds of the propanoate chain. By analyzing the intensity of NOE cross-peaks, the relative distances between specific protons can be estimated, allowing for the construction of a 3D model of the molecule's most stable conformation.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ethyl-CH₃ | 1.2-1.4 | Triplet | ~7.1 |
| Ethyl-CH₂ | 4.1-4.3 | Quartet | ~7.1 |
| Propanoate-CH₂ (α to C=O) | 2.6-2.8 | Triplet | ~7.5 |
| Propanoate-CH₂ (β to C=O) | 2.9-3.1 | Triplet | ~7.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl-CH₃ | ~14 |
| Ethyl-CH₂ | ~60 |
| Propanoate-CH₂ (α to C=O) | ~35 |
| Propanoate-CH₂ (β to C=O) | ~30 |
| Aromatic Carbons | 115-160 |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Interaction and Functional Group Environment Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds present and their immediate environment, making them excellent tools for functional group identification and for studying intermolecular interactions.
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation excites molecular vibrations (stretching, bending, etc.). For this compound, the most prominent absorption band would be the strong C=O stretching vibration of the ester group, typically appearing in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkages would also be observable, usually in the 1000-1300 cm⁻¹ range. The aromatic C-H and aliphatic C-H stretching vibrations would appear above and below 3000 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this molecule, the aromatic ring stretching vibrations would give rise to strong Raman signals. The symmetric vibrations of the molecule could also be more prominent in the Raman spectrum compared to the FT-IR spectrum.
Analysis of peak positions, shapes, and intensities in both FT-IR and Raman spectra can provide insights into the molecular environment. For instance, hydrogen bonding or other intermolecular interactions in the solid state or in concentrated solutions could lead to shifts in the C=O stretching frequency.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| C-H (Aromatic) | Stretching | 3000-3100 | Medium-Weak | Strong |
| C-H (Aliphatic) | Stretching | 2850-3000 | Medium | Medium |
| C=O (Ester) | Stretching | 1730-1750 | Strong | Medium-Weak |
| C=C (Aromatic) | Stretching | 1400-1600 | Medium-Strong | Strong |
Advanced Mass Spectrometry Techniques for Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of this compound. This is a crucial step in confirming the molecular formula, C₁₇H₁₈O₃.
Tandem Mass Spectrometry (MS/MS): In tandem MS, precursor ions corresponding to the molecular ion are selected and then fragmented through collision-induced dissociation. The resulting product ions are then analyzed. This technique is invaluable for elucidating the fragmentation pathways of the molecule. For this compound, characteristic fragmentation patterns would be expected. For instance, cleavage of the ester group could lead to the loss of the ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule via a McLafferty rearrangement. Fragmentation at the ether linkage is also a likely pathway. By piecing together the observed fragment ions, a detailed picture of the molecule's connectivity can be constructed, corroborating the structure determined by NMR.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion |
|---|---|
| 270 | [M]⁺ (Molecular Ion) |
| 225 | [M - OCH₂CH₃]⁺ |
| 197 | [M - COOCH₂CH₃]⁺ |
| 183 | [C₆H₅OC₆H₄CH₂]⁺ |
| 93 | [C₆H₅O]⁺ |
X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structural Determination
While NMR provides information about the structure in solution, X-ray crystallography reveals the precise atomic arrangement of a molecule in the solid state. This technique relies on the diffraction of X-rays by a single, well-ordered crystal. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the positions of individual atoms can be determined with very high precision.
For this compound, a successful single-crystal X-ray diffraction analysis would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Torsional angles: The exact conformation of the molecule in the crystal lattice, defining the rotational angles around all single bonds.
Intermolecular interactions: The packing of molecules in the crystal, revealing any hydrogen bonds, π-π stacking interactions between the aromatic rings, or other non-covalent forces that stabilize the crystal structure.
This information is invaluable for understanding the solid-state properties of the compound and provides a static, highly detailed snapshot of the molecular structure that can be compared with the dynamic conformational information obtained from solution-state NMR studies. The ability to obtain suitable single crystals is often the limiting factor for this technique. units.it
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
(Note: The values in this table are hypothetical and would need to be determined experimentally.)
Iv. Computational Chemistry and Theoretical Investigations of Ethyl 3 3 Phenoxyphenyl Propanoate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, stability, and sites of chemical reactivity.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and its electronic properties. For a molecule like Ethyl 3-(3-phenoxyphenyl)propanoate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G+(d,2p), can precisely compute bond lengths, bond angles, and dihedral angles.
These calculations would reveal the spatial relationship between the ethyl propanoate chain and the 3-phenoxyphenyl group. The stability of the molecule is linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity. In studies of similar compounds, these parameters have been effectively used to explain bioactivity.
Table 1: Representative Theoretical Parameters from DFT Calculations This table illustrates typical data obtained from DFT calculations for organic molecules, which would be applicable to this compound.
| Parameter | Description | Typical Calculated Value (Illustrative) |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (E_LUMO - E_HOMO) | 5.7 eV |
| Dipole Moment (µ) | Measure of the net molecular polarity | 2.5 Debye |
Note: These values are illustrative and would need to be specifically calculated for this compound.
A Molecular Electrostatic Potential (MEP) map is a visualization tool derived from DFT calculations that illustrates the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to denote different levels of electrostatic potential.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are prone to electrophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen of the ester group.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack.
Green/Yellow Regions: Represent areas of neutral or near-neutral potential.
By analyzing the MEP map, one can predict the most likely sites for hydrogen bonding and other non-covalent interactions, which are critical for understanding ligand-receptor binding.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While DFT provides a static picture of the most stable molecular structure, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.govnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular life. nih.govnih.gov
For this compound, MD simulations would be crucial for understanding its conformational flexibility. The molecule possesses several rotatable bonds, particularly the C-O-C ether linkage and the C-C bonds in the propanoate chain. MD can explore the different conformations (shapes) the molecule can adopt and the energy barriers between them. researchgate.net This flexibility can be critical for its ability to fit into a biological target's binding site.
Furthermore, MD simulations can explicitly model the effects of a solvent (solvation). By simulating the molecule in a box of water or other solvent molecules, researchers can study how the solvent influences the molecule's conformation and stability. biorxiv.org For instance, the hydrophobic phenyl rings would likely interact differently with a polar solvent like water compared to a non-polar solvent. researchgate.net
Prediction of Spectroscopic Parameters and Validation Against Experimental Data
Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C chemical shifts. For IR spectra, the vibrational frequencies of the molecule are calculated.
These theoretical spectra are powerful tools for two main reasons. First, they can aid in the interpretation of experimentally recorded spectra. Second, by comparing the predicted spectra to the experimental ones, scientists can validate the accuracy of the computational model (e.g., the chosen DFT functional and basis set). A close match between theoretical and experimental data lends confidence to the other predicted properties of the molecule, such as its reactivity and electronic structure. In a study on a related compound, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, calculated NMR spectra were used to confirm the molecular structure.
In Silico Modeling of Ligand-Target Interactions in Non-Human Biological Systems
The 3-phenoxyphenyl moiety is a key structural feature in many synthetic pyrethroid insecticides. nih.gov This suggests that this compound could potentially interact with biological targets in insects. In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov
For this compound, docking studies could be performed against known insect protein targets, such as the gamma-aminobutyric acid (GABA) receptor or juvenile hormone binding protein (JHBP). nih.govnih.gov These simulations would place the molecule into the protein's active site and calculate a scoring function to estimate the strength of the interaction. The results would highlight key interactions, such as hydrogen bonds between the ester group and protein residues or hydrophobic interactions involving the phenyl rings, providing a hypothesis for its mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Studies for Analogues in Non-Human Biological Contexts
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For insecticides, this often involves correlating molecular descriptors with their toxicity (e.g., LD₅₀) against a specific insect species, such as Aedes aegypti. nih.govnih.gov
A QSAR study involving analogues of this compound could be developed to predict insecticidal potency. This would involve:
Assembling a dataset: A series of related phenoxypropanoate compounds with experimentally measured insecticidal activities would be collected.
Calculating descriptors: For each molecule, various electronic and structural descriptors (e.g., HOMO/LUMO energies, logP, molecular weight, specific atomic charges) would be calculated. iastate.edu
Developing a model: A mathematical equation would be generated that links the descriptors to the observed activity.
A study on cyano(3-phenoxyphenyl) methyl isobutyrate derived insecticides successfully used descriptors like HOMO energy, LUMO energy, and hydration energy to build a QSAR model with high predictive accuracy. Such a model could be used to design new, more potent analogues of this compound by optimizing their structural and electronic properties for enhanced activity.
V. Reaction Mechanisms and Chemical Reactivity of Ethyl 3 3 Phenoxyphenyl Propanoate
Hydrolytic Stability and Degradation Pathways
The hydrolysis of Ethyl 3-(3-phenoxyphenyl)propanoate involves the cleavage of its ester bond, yielding 3-(3-phenoxyphenyl)propanoic acid and ethanol (B145695). This reaction can be catalyzed by both acids and bases. chemguide.co.uk
Under acidic conditions, the reaction is reversible and typically requires heat. chemguide.co.ukchemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, an alcohol molecule (ethanol) is eliminated, and the carboxylic acid is formed after deprotonation. chemguide.co.uklibretexts.org The use of a large excess of water can shift the equilibrium towards the products. chemguide.co.uklibretexts.org
In alkaline conditions, the hydrolysis is an irreversible process known as saponification. chemguide.co.uk The hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion and forming the carboxylic acid. The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid, resulting in the carboxylate salt and ethanol. chemguide.co.uk This reaction is generally faster than acid-catalyzed hydrolysis. chemrxiv.org
The stability of the ester bond is influenced by the pH of the surrounding medium. For instance, the related compound fenoxaprop-ethyl (B166152) demonstrates pH-sensitive stability, with rapid non-enzymatic hydrolysis of its ether linkage occurring in acidic conditions below pH 4.6. nih.gov The rate of hydrolysis for esters generally increases in alkaline water and at higher temperatures. nih.gov Studies on other phenolic esters have also shown that the rate of hydrolysis is pH-dependent, often reaching a minimum at a specific acidic pH and then increasing as the pH becomes more acidic or alkaline. rsc.org
Table 1: General Conditions for Hydrolysis of Ethyl Esters
| Catalyst | Conditions | Reversibility | Key Features |
| Acid (e.g., HCl, H₂SO₄) | Heat, excess water | Reversible | Protonation of carbonyl oxygen initiates the reaction. chemguide.co.ukchemguide.co.uklibretexts.org |
| Base (e.g., NaOH) | Heat | Irreversible | Direct nucleophilic attack by hydroxide ion. chemguide.co.uk |
Photochemical Degradation Mechanisms and Products
The phenoxyphenyl group in this compound suggests susceptibility to photochemical degradation. Aromatic structures can absorb ultraviolet (UV) radiation, leading to an excited state that can initiate degradation reactions. nih.gov The degradation can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment.
Photochemical degradation can involve several types of reactions, including photoionization, photodissociation, photoaddition, and photoisomerization. nih.gov For phenolic compounds, photochemical oxidation can lead to the formation of quinoid oxidation products. nih.gov In the context of related phenoxy acid herbicides, photodegradation is a significant removal pathway in sunlit surface waters. nih.gov
The degradation of pharmaceuticals with similar structural motifs, such as diclofenac, under UV activation has been shown to proceed through pathways like hydroxylation, decarboxylation, and dechlorination–cyclization. rsc.org It is plausible that this compound could undergo similar transformations, leading to hydroxylated derivatives, cleavage of the ether linkage, or modifications to the aromatic rings. The presence of photosensitizers in the environment can also accelerate the degradation process.
Oxidative Degradation Mechanisms and Metabolite Formation
The oxidative degradation of this compound can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH). These highly reactive species can attack the aromatic rings and the alkyl chain of the molecule.
Oxidative processes, such as those in advanced oxidation processes (AOPs), can lead to the mineralization of organic compounds. nih.gov For phenolic compounds, oxidation can result in the formation of various intermediates, including other phenols, before the aromatic ring is cleaved. researchgate.net The degradation of compounds with phenylbenzimidazole structures, for example, involves hydroxylation and cleavage of the imidazole (B134444) ring. researchgate.net
In biological systems, oxidative metabolism is a key detoxification pathway. While specific data on this compound is limited, studies on similar compounds suggest that enzymatic oxidation, often mediated by cytochrome P450 monooxygenases, can occur. This can lead to the formation of hydroxylated metabolites on the aromatic rings. For instance, the degradation of bisphenol A in a bio-Fenton reaction system proceeds through oxidative pathways, forming various organic acid intermediates. researchgate.net It is also known that phenolic compounds can undergo enzymatic browning reactions, which involve oxidation. nih.gov
Kinetics and Thermodynamics of Key Transformation Reactions
The kinetics of the hydrolysis of esters are well-studied. Acid-catalyzed hydrolysis of esters typically follows pseudo-first-order kinetics when water is in large excess. egyankosh.ac.in The rate of this reaction is influenced by the structure of the ester. acs.orgacs.org For alkaline hydrolysis, the reaction is typically second-order, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org
The rate constants for the acid-catalyzed hydrolysis of various ethyl esters of aliphatic acids have been determined at different temperatures, allowing for the calculation of activation energies. acs.org The structure of the acid portion of the ester significantly affects the reaction rate. acs.orgias.ac.in Generally, electron-withdrawing groups near the ester functionality can increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. Conversely, bulky substituents can sterically hinder the attack of the nucleophile, slowing the reaction. chemrxiv.org
Table 2: Factors Influencing the Rate of Ester Hydrolysis
| Factor | Effect on Rate | Rationale |
| pH | Increases in strong acid or base | Catalysis by H⁺ or OH⁻ ions. chemguide.co.uk |
| Temperature | Increases with temperature | Provides activation energy for the reaction. nih.gov |
| Steric Hindrance | Decreases rate | Bulky groups can block nucleophilic attack. chemrxiv.org |
| Electronic Effects | Electron-withdrawing groups increase rate | Increases the electrophilicity of the carbonyl carbon. nih.gov |
Interactions with Catalytic Systems and Reagents
The reactivity of this compound can be influenced by various catalytic systems and reagents.
Acid and Base Catalysis: As discussed under hydrolytic stability, both acids and bases are effective catalysts for the hydrolysis of the ester linkage. chemguide.co.uk Mineral acids like HCl and H₂SO₄ are commonly used for acid-catalyzed hydrolysis, chemguide.co.uklibretexts.org while strong bases like NaOH are used for saponification. chemguide.co.uk
Enzyme Catalysis: Esterase enzymes, such as those found in liver microsomes and various microorganisms, can efficiently catalyze the hydrolysis of esters. nih.govnih.gov The activity of these enzymes is often pH-dependent. nih.gov For example, porcine liver esterase and enzymes from Pseudomonas fluorescens show optimal activity for fenoxaprop-ethyl hydrolysis at pH 7.6-8.6. nih.gov
Photocatalysis: Semiconductor photocatalysts like titanium dioxide (TiO₂) can be used to degrade organic pollutants, including those with structures similar to this compound. researchgate.net When activated by UV light, TiO₂ generates highly reactive hydroxyl radicals that can oxidize the organic molecule. mdpi.com The efficiency of this process can be pH-dependent. researchgate.net
Advanced Oxidation Processes (AOPs): Systems like the Fenton reagent (Fe²⁺ and H₂O₂) and UV-activated persulfate generate powerful oxidizing radicals (•OH and SO₄•⁻) that can effectively degrade recalcitrant organic compounds. rsc.orgresearchgate.net These methods are often employed for the remediation of water contaminated with pesticides and pharmaceuticals that share structural similarities with this compound.
Vi. Biological Activity and Mechanistic Studies in Non Human Systems of Ethyl 3 3 Phenoxyphenyl Propanoate
Insecticidal Mechanisms of Action and Target Site Interactions
The insecticidal activity of compounds structurally related to Ethyl 3-(3-phenoxyphenyl)propanoate, such as synthetic pyrethroids containing a phenoxybenzyl moiety, is primarily neurotoxic. plos.orgnih.gov These compounds are designed to be fast-acting, providing a rapid knockdown of insect pests. flvc.org
The primary target site for pyrethroid insecticides, and likely for structurally similar compounds, is the voltage-gated sodium channels in the insect's nervous system. ahdb.org.ukswmosquito.org These channels are crucial for the propagation of nerve impulses. By binding to the sodium channels, these insecticides cause them to remain open for an extended period. This disruption leads to a continuous influx of sodium ions, resulting in repetitive nerve discharges, overexcitation of the nervous system, paralysis, and ultimately, the death of the insect. ahdb.org.uk This mode of action is highly selective for insects over mammals, contributing to the widespread use of this class of insecticides. flvc.org
The interaction of phenoxybenzyl esters with insect physiology extends beyond the primary target site. The neurotoxic effects trigger a cascade of secondary physiological disruptions. The sustained nerve firing induced by the modulation of sodium channels leads to excessive release of neurotransmitters, overwhelming the insect's nervous system. This can result in metabolic exhaustion and disruption of essential life-sustaining processes. Furthermore, some studies on pyrethroids suggest potential secondary effects on other ion channels and enzyme systems, although the primary insecticidal action is attributed to the sodium channel modulation.
The extensive use of pyrethroid and other ester-based insecticides has led to the evolution of resistance in many insect populations. ahdb.org.ukusda.gov There are two primary mechanisms of resistance: target-site resistance and metabolic resistance. ahdb.org.ukswmosquito.org
Target-site resistance , often referred to as knockdown resistance (kdr), results from genetic mutations in the voltage-gated sodium channel protein. ahdb.org.uknih.gov These mutations alter the binding site of the insecticide, reducing its efficacy. nih.gov The L1014F mutation is a well-documented example of a kdr mutation in various insect species. nih.gov
Metabolic resistance involves the enhanced detoxification of the insecticide by enzymes before it can reach its target site. usda.gov The primary enzyme families involved are cytochrome P450 monooxygenases, glutathione S-transferases, and carboxylesterases. researchgate.net Carboxylesterases are particularly relevant for ester-containing insecticides, as they can hydrolyze the ester bond, rendering the compound non-toxic. fiocruz.brscielo.br Overproduction of these enzymes is a common resistance strategy in many insect pests. lsu.edunih.gov
The development of these resistance mechanisms poses a significant challenge to the long-term efficacy of ester-based insecticides.
Antimicrobial Efficacy and Cellular Targets against Non-Human Pathogens
In Vitro Enzyme Inhibition Kinetics of this compound in Non-Human Biological Systems
The ester linkage in this compound makes it a potential substrate for esterase enzymes. In the context of insecticide resistance, insect esterases play a crucial role in detoxifying pyrethroid insecticides by cleaving the ester bond. fiocruz.brnih.gov Therefore, it is plausible that this compound could act as a competitive inhibitor or a substrate for these enzymes.
Detailed in vitro enzyme inhibition kinetic studies would be required to determine the specific interactions of this compound with various esterases and other enzyme systems in non-human organisms. Such studies would provide valuable insights into its metabolic fate and potential to be synergized or antagonized by other compounds.
Biochemical Transformations and Bioaccumulation in Non-Target Organisms (e.g., invertebrate models)
The environmental fate of phenoxybenzyl esters, including their transformation and potential for bioaccumulation, is an important area of ecotoxicological research. In non-target organisms, such as aquatic invertebrates, these compounds can undergo various biochemical transformations. Hydrolysis of the ester bond is a likely metabolic pathway, leading to the formation of 3-(3-phenoxyphenyl)propanoic acid and ethanol (B145695). Further degradation of the aromatic rings can also occur through oxidation and conjugation reactions.
Compounds with a similar structure, such as the pyrethroid insecticide fenvalerate, which contains a phenoxyphenyl group, have been shown to have the potential for bioaccumulation in aquatic organisms. epa.gov Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in the surrounding environment. researchgate.net The extent of bioaccumulation depends on factors such as the organism's metabolism, the compound's lipophilicity, and environmental conditions. Studies on emerging contaminants have highlighted the transfer of various compounds from aquatic to terrestrial ecosystems through emerging aquatic insects, indicating the potential for broader ecosystem effects. nih.gov
Table of Research Findings on Related Compounds
| Compound Class/Related Compound | Biological Activity/Mechanism | Organism(s) | Key Findings |
|---|---|---|---|
| Pyrethroids (general) | Neurotoxic; modulation of voltage-gated sodium channels | Insects | Causes prolonged opening of sodium channels, leading to paralysis and death. ahdb.org.ukswmosquito.org |
| Pyrethroids (e.g., Cypermethrin, Deltamethrin) | Subject to metabolic resistance | Helicoverpa armigera | Resistance associated with enhanced esterase activity. nih.gov |
| Fenvalerate | Bioaccumulation | Rainbow Trout | Bioaccumulation factors of 400x observed in edible portions. epa.gov |
| Propionate (B1217596) | Antimicrobial | Bacteria and Fungi | Inhibits the growth of various pathogens, including multi-drug resistant strains. nih.gov |
Vii. Environmental Fate, Persistence, and Biotransformation of Ethyl 3 3 Phenoxyphenyl Propanoate
Abiotic Degradation Pathways in Environmental Compartments (Photolysis, Hydrolysis)
Abiotic degradation processes, including photolysis and hydrolysis, are crucial in determining the initial transformation of organic compounds in the environment. For Ethyl 3-(3-phenoxyphenyl)propanoate, these pathways are anticipated to play a role in its environmental persistence.
Photolysis: The diphenyl ether structure is susceptible to photolytic cleavage. In aquatic environments, phenoxy acids, which share structural similarities, can undergo photodegradation, a process influenced by the intensity of solar radiation. nih.gov The rate of photolysis is often dependent on the specific form of the compound. nih.gov For this compound, the presence of the phenoxy group suggests that direct photolysis in sunlit surface waters could be a relevant degradation pathway.
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which would cleave the ester bond to yield 3-(3-phenoxyphenyl)propanoic acid and ethanol (B145695). The rate of hydrolysis is typically pH-dependent, with faster rates under either acidic or alkaline conditions. In natural waters, where pH levels can vary, hydrolysis is a likely transformation pathway. nih.gov The resulting carboxylic acid, 3-(3-phenoxyphenyl)propanoic acid, would then be subject to further degradation.
Microbial Biotransformation and Mineralization in Soil and Aquatic Environments
Microbial activity is a primary driver of the degradation of organic compounds in soil and water. nih.govresearchgate.net The biotransformation of this compound is expected to be a significant process, leading to its eventual mineralization.
The degradation of diphenyl ether herbicides, which are structurally analogous to this compound, is well-documented. nih.govresearchgate.netresearchgate.net These herbicides are known to be relatively stable in soil, with half-lives that can range from weeks to several months. nih.gov The degradation process often involves the enzymatic cleavage of the diphenyl ether bond by various microorganisms, including fungi, bacteria, and actinomycetes. nih.govresearchgate.net This cleavage results in the formation of phenolic intermediates, which can then be further degraded.
In the case of this compound, a plausible microbial degradation pathway would involve the initial hydrolysis of the ester group, followed by the cleavage of the ether linkage. The rate and extent of this biotransformation would be influenced by several factors, including the microbial population present, oxygen availability, temperature, and the presence of other organic matter. nih.gov For instance, the degradation of some phenoxy acids in bottom sediments has been shown to be stimulated by the presence of oxygen. nih.gov
Table 1: Factors Influencing Microbial Degradation of Structurally Similar Compounds
| Factor | Influence on Degradation | Reference |
| Microbial Population | The presence of specific microbial species adapted to degrading aromatic ethers is crucial. | nih.govresearchgate.net |
| Oxygen Availability | Aerobic conditions generally favor the degradation of diphenyl ether compounds. | nih.gov |
| Temperature | Lower temperatures can significantly slow down the rate of biodegradation. | nih.gov |
| pH | The pH of the soil or water can affect microbial activity and the chemical form of the compound. | researchgate.net |
| Organic Matter | The presence of other organic carbon sources can influence microbial activity and degradation rates. | nih.govresearchgate.net |
Sorption, Leaching, and Mobility in Environmental Matrices
The mobility of this compound in the environment is largely controlled by its sorption to soil and sediment particles. The extent of sorption determines its potential for leaching into groundwater or its transport in surface runoff.
The sorption of compounds containing phenoxy groups, such as phenoxy herbicides, is significantly influenced by the organic matter content and the presence of iron oxides in the soil. researchgate.net Soil organic matter is a primary sorbent for many organic compounds, and a higher organic matter content generally leads to stronger sorption and reduced mobility. nih.govresearchgate.net
For this compound, its non-polar nature suggests a tendency to associate with the organic fraction of soils and sediments. The phenoxy and phenyl rings contribute to its hydrophobicity, which would favor sorption. However, the ester group introduces some polarity, which might slightly increase its water solubility compared to a non-functionalized diphenyl ether. The mobility of similar compounds has been shown to increase in soils with low organic matter content, highlighting the potential for leaching in such environments. nih.govresearchgate.net
Table 2: Key Soil Properties Affecting Sorption of Structurally Related Compounds
| Soil Property | Effect on Sorption | Reference |
| Soil Organic Matter (SOM) | Higher SOM content generally increases sorption and reduces mobility. | nih.govresearchgate.net |
| Clay Content | Clay minerals can contribute to the sorption of organic compounds. | researchgate.net |
| Iron Oxides | Iron oxides can act as important sorbents for phenoxy-containing compounds. | researchgate.net |
| pH | Soil pH can influence the surface charge of soil particles and the speciation of the compound, affecting sorption. | researchgate.net |
Identification of Environmental Transformation Products and Their Formation Pathways
The degradation of this compound in the environment is expected to produce a series of transformation products. Based on the degradation pathways of similar compounds, several key intermediates can be predicted.
The initial abiotic or biotic hydrolysis of the ester linkage would lead to the formation of 3-(3-phenoxyphenyl)propanoic acid and ethanol . The ethanol would likely be readily biodegraded. The 3-(3-phenoxyphenyl)propanoic acid would then be the primary intermediate for further degradation.
Subsequent microbial action is likely to target the diphenyl ether bond. Cleavage of this bond would result in the formation of 3-hydroxyphenylpropanoic acid and phenol . These phenolic compounds are known to be intermediates in the degradation of various aromatic pollutants and can be further mineralized by soil and aquatic microorganisms. The degradation of diphenyl ether herbicides often proceeds through the formation of their corresponding amino derivatives under certain conditions, though for a non-nitrogen containing compound like this compound, hydroxylation is a more probable pathway. epa.gov
Table 3: Predicted Transformation Products of this compound
| Transformation Product | Formation Pathway |
| 3-(3-phenoxyphenyl)propanoic acid | Hydrolysis of the ester linkage. |
| Ethanol | Hydrolysis of the ester linkage. |
| 3-Hydroxyphenylpropanoic acid | Cleavage of the diphenyl ether bond. |
| Phenol | Cleavage of the diphenyl ether bond. |
Advanced Analytical Methods for Environmental Monitoring of this compound and Its Transformation Products
The detection and quantification of this compound and its transformation products in environmental samples such as water, soil, and sediment would require sensitive and specific analytical methods.
Sample Preparation: For water samples, solid-phase extraction (SPE) is a common technique for concentrating and cleaning up organic pollutants prior to analysis. mdpi.comusgs.gov For soil and sediment samples, techniques like microwave-assisted extraction (MAE) can be employed to efficiently extract the target compounds from the solid matrix. mdpi.comresearchgate.net
Analytical Techniques: Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of semi-volatile organic compounds like this compound and its likely transformation products. usgs.govepa.gov The mass spectrometer provides definitive identification of the compounds based on their mass spectra. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is another versatile technique that can be used, particularly for the more polar transformation products like the carboxylic acid and phenolic intermediates. mdpi.com
The development of a specific analytical method for this compound would involve optimizing the extraction and chromatographic conditions to achieve low detection limits and high recovery rates, allowing for its monitoring in various environmental compartments. epa.gov
Viii. Emerging Research Applications of Ethyl 3 3 Phenoxyphenyl Propanoate
Role in Material Science and Polymer Chemistry as Additives or Precursors
The potential utility of Ethyl 3-(3-phenoxyphenyl)propanoate in material science and polymer chemistry is an area of growing interest. While direct applications of this specific compound are still under investigation, the properties of structurally related molecules suggest its potential as a valuable additive or precursor. For instance, a closely related compound, Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate, is noted for its role in the development of advanced polymers and coatings. chemimpex.com This suggests that the phenoxyphenyl moiety could confer desirable properties such as enhanced thermal stability, durability, and resistance to environmental factors in polymers.
The incorporation of aromatic structures like the phenoxyphenyl group into polymer chains can significantly influence the material's properties. These groups can enhance intermolecular forces, leading to materials with higher glass transition temperatures and improved mechanical strength. As a precursor, this compound could potentially be modified to create monomers for polymerization, leading to novel polymers with tailored characteristics.
| Application Area | Potential Role of Phenylpropanoate Structure | Anticipated Improvement in Material Properties |
| Advanced Coatings | As a comonomer or additive | Enhanced durability, gloss, and chemical resistance |
| High-Performance Polymers | As a monomer precursor | Increased thermal stability and mechanical strength |
| Specialty Adhesives | As a formulation component | Improved adhesion and cohesion properties |
Applications in the Development of Analytical Standards and Reference Materials
In the field of analytical chemistry, the availability of high-purity reference materials is crucial for the accurate quantification and identification of chemical substances. While this compound is not yet widely established as a primary analytical standard, its stable nature and distinct chemical signature make it a candidate for such applications. The development of certified reference materials is a rigorous process, and the demand for standards for emerging compounds and their metabolites is continuous.
The use of closely related compounds as analytical standards highlights the potential for this compound. For example, various esters and aromatic compounds are available as certified reference materials for quality control in industries ranging from pharmaceuticals to environmental testing. sigmaaldrich.com The establishment of this compound as a reference material would be particularly valuable for researchers studying the synthesis and metabolism of drugs and other bioactive molecules containing the 3-phenoxyphenylpropanoate scaffold.
| Parameter | Importance for an Analytical Standard | Relevance to this compound |
| High Purity | Essential for accurate calibration of analytical instruments. | Achievable through modern purification techniques like chromatography. |
| Stability | Ensures a long shelf-life and consistent performance. | The ester and ether linkages are generally stable under proper storage. |
| Traceability | Links the standard to a recognized national or international standard. | Would require certification by a recognized metrological institute. |
| Unique Identification | Allows for unambiguous identification in complex matrices. | The compound has a unique mass spectrum and chromatographic retention time. |
Utility as a Synthetic Intermediate for Complex Organic Molecules
One of the most significant emerging applications of this compound is its role as a versatile synthetic intermediate for the construction of complex organic molecules, particularly in the pharmaceutical industry. The 3-phenoxyphenylpropanoic acid scaffold is a key structural feature in a number of biologically active compounds.
A prominent example is its connection to the non-steroidal anti-inflammatory drug (NSAID), Fenoprofen. nih.gov Fenoprofen is chemically known as 2-(3-phenoxyphenyl)propanoic acid and is used to manage pain and inflammation. nih.gov Although Fenoprofen has a methyl group at the alpha position of the propanoic acid chain, the fundamental 3-phenoxyphenylpropanoate structure is a core component. This highlights the importance of this scaffold in medicinal chemistry.
Furthermore, the general class of phenylpropanoates serves as crucial building blocks in the synthesis of a wide array of pharmaceutical agents and other fine chemicals. For instance, related propanoate esters are utilized as intermediates in the development of insecticides and orexin-2 receptor antagonists. The chemical reactivity of the ester group and the potential for modification of the aromatic rings make this compound a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.
| Intermediate Class | Example of Complex Molecule | Therapeutic Area/Application |
| Phenylpropanoates | Fenoprofen nih.gov | Anti-inflammatory, Analgesic nih.gov |
| Aminopropanoates | Dabigatran Etexilate (related structure) | Anticoagulant |
| Hydroxy-phenylpropanoates | Intermediates for various pharmaceuticals | Drug Development |
An exploration of the chemical compound this compound reveals significant avenues for future scientific inquiry. While current knowledge establishes its basic structural and chemical identity, the potential for new discoveries and applications remains vast. This article outlines key areas of future research that could unlock novel synthetic methods, deeper biological understanding, advanced analytical techniques, and innovative technological applications for this compound.
Future Research Directions and Unanswered Questions for Ethyl 3 3 Phenoxyphenyl Propanoate
The trajectory of research for Ethyl 3-(3-phenoxyphenyl)propanoate is poised to expand into several key areas, driven by the need for more efficient chemical processes, a deeper understanding of biological and environmental interactions, and the exploration of novel applications.
Q & A
Q. What are the established synthetic routes for Ethyl 3-(3-phenoxyphenyl)propanoate?
- Methodological Answer : The compound is synthesized via two primary routes:
- Esterification : Reacting 3-(3-phenoxyphenyl)propanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) at reflux temperatures. This method requires careful control of water removal to shift equilibrium toward ester formation .
- Nucleophilic Substitution : Using ethyl bromopropanoate and 3-phenoxyphenol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C. The base deprotonates the phenol, enhancing nucleophilicity .
Key Parameters :
| Reaction Condition | Esterification | Nucleophilic Substitution |
|---|---|---|
| Catalyst/Base | H₂SO₄ | K₂CO₃ |
| Solvent | Ethanol | DMF |
| Temperature | Reflux (~78°C) | 60–80°C |
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identifies ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O), aromatic protons (δ 6.8–7.5 ppm), and the phenoxy linkage .
- ¹³C NMR : Confirms carbonyl (δ ~170 ppm) and aromatic carbons.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺ at m/z 285.136) and fragmentation patterns (e.g., loss of ethoxy group) .
- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C) .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
- Methodological Answer :
- Base/Solvent Screening : Test bases (e.g., NaH, DBU) and solvents (e.g., THF, acetonitrile) to enhance nucleophilicity and reduce side reactions. For example, DBU in THF improves substitution efficiency by 15–20% compared to K₂CO₃ in DMF .
- Temperature Gradients : Use microwave-assisted synthesis at 100°C to reduce reaction time from 12 hours to 2 hours, maintaining >85% yield .
- Catalyst Additives : Add KI (0.1 equiv) to promote halide displacement in nucleophilic substitutions .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian09) to validate structural assignments .
- Isolation of Byproducts : Use preparative HPLC to isolate impurities (e.g., hydrolyzed acid derivatives) and analyze them separately .
Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitutions?
- Methodological Answer :
- Electronic Effects : The 3-phenoxyphenyl group acts as an electron-donating moiety via resonance, directing electrophiles (e.g., nitronium ions) to the para position relative to the ether oxygen. Kinetic studies (UV-Vis monitoring) show a 30% faster nitration rate compared to unsubstituted phenylpropanoates .
- Steric Hindrance : Bulkier electrophiles (e.g., tert-butyl chloride) exhibit reduced reactivity due to steric clashes with the propanoate chain .
Q. How can researchers explore the biological potential of this compound?
- Methodological Answer :
- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Preliminary analogs show IC₅₀ values of ~50 µM, suggesting apoptosis via caspase-3 activation .
- Anti-inflammatory Models : Evaluate COX-2 inhibition in LPS-induced macrophages. Structurally similar esters reduce IL-6 production by 40% at 10 µM .
- ADMET Profiling : Use computational tools (e.g., SwissADME) to predict pharmacokinetics. The compound’s logP (~3.5) indicates moderate blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
